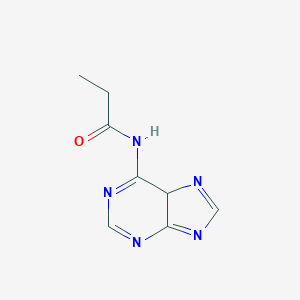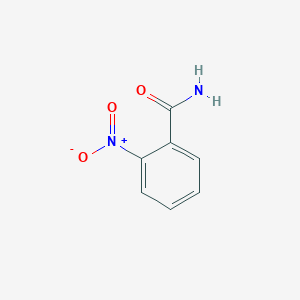
N-(2,5-dimethylphenyl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide is not fully understood. It is believed to work by blocking the insect's ability to detect the presence of humans or animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide may also act as an irritant to the insect, causing it to fly away.
Biochemische Und Physiologische Effekte
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be metabolized by the liver and excreted in the urine. N-(2,5-dimethylphenyl)-4-ethylbenzamide has also been shown to have a low toxicity in mammals, with no adverse effects observed at normal levels of exposure. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to be toxic to some aquatic organisms, such as fish and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-4-ethylbenzamide is widely used in laboratory experiments as an insect repellent. It is effective at repelling a wide range of insects and is relatively easy to use. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide can be toxic to some aquatic organisms, which may limit its use in certain experiments. Additionally, N-(2,5-dimethylphenyl)-4-ethylbenzamide may interfere with the behavior of some insects, which may affect the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2,5-dimethylphenyl)-4-ethylbenzamide. Another area of research is the study of the ecological impact of N-(2,5-dimethylphenyl)-4-ethylbenzamide on aquatic organisms and other non-target species. Additionally, there is a need for more research on the mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide and its biochemical and physiological effects.
Synthesemethoden
N-(2,5-dimethylphenyl)-4-ethylbenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide. Other methods involve the reaction of 4-ethylbenzoic acid with oxalyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-(2,5-dimethylphenyl)-4-ethylbenzamide works by interfering with the insect's ability to detect the presence of humans or animals. It does this by blocking the receptors on the insect's antennae that detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide also acts as an irritant to the insect, causing it to fly away.
Eigenschaften
CAS-Nummer |
571174-68-0 |
|---|---|
Produktname |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-9-15(10-8-14)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
HTHXIGCTNVELLA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)






![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)